molecular formula C17H18O2S B1222811 2-(3,4-dimethylphenoxy)ethanethioic acid S-(4-methylphenyl) ester

2-(3,4-dimethylphenoxy)ethanethioic acid S-(4-methylphenyl) ester

Cat. No. B1222811
M. Wt: 286.4 g/mol
InChI Key: XGFYCQDWUFLLJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenoxy)ethanethioic acid S-(4-methylphenyl) ester is a thioester.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound 2-(2,4-Dimethylphenoxy)propionic acid, a related compound, has been synthesized for the development of new benzofuro(2,3-c)pyrazol-3(1H)-ones. These compounds demonstrate the potential for creating complex structures in organic chemistry (Hogale, Shirke, & Kharade, 1995).
  • Another related study synthesized esters derived from 5-phenyl-, 5-(4-methylphenyl)-, and 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carboxylic and 4,5-dichloro-1,2-thiazole-3-carboxylic acids. This demonstrates the versatility of similar compounds in the synthesis of complex organic molecules (Petkevich et al., 2014).

Catalysis and Reaction Studies

  • A study on Rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2 involved compounds similar to 2-(3,4-dimethylphenoxy)ethanethioic acid S-(4-methylphenyl) ester. Such research illustrates the role of these compounds in facilitating significant chemical reactions (Ukai, Aoki, Takaya, & Iwasawa, 2006).

Antibacterial and Pharmaceutical Applications

  • Synthesis and spectral analysis of N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides, which are structurally related, were conducted to explore their antibiotic effects against various bacteria and their lipoxygenase activity, indicating potential pharmaceutical applications (Rasool et al., 2016).

Spectroscopy and Chemical Analysis

  • Research on the synthesis and spectroscopic investigation of 4-methylphenyl esters of dimethyl phosphoramidochloridic acid and dimethyl phosphoramidofluoridic acid, which are structurally related, contributes to our understanding of the spectroscopic properties of such compounds (Gholivand, Mahmoudkhani, & Khosravi, 1995).

properties

Product Name

2-(3,4-dimethylphenoxy)ethanethioic acid S-(4-methylphenyl) ester

Molecular Formula

C17H18O2S

Molecular Weight

286.4 g/mol

IUPAC Name

S-(4-methylphenyl) 2-(3,4-dimethylphenoxy)ethanethioate

InChI

InChI=1S/C17H18O2S/c1-12-4-8-16(9-5-12)20-17(18)11-19-15-7-6-13(2)14(3)10-15/h4-10H,11H2,1-3H3

InChI Key

XGFYCQDWUFLLJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC(=O)COC2=CC(=C(C=C2)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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